3,3-Difluoro-1-azaspiro[3.3]heptane hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It is classified under the broader category of spiro compounds, which are characterized by having two or more rings that share a single atom. This compound has the molecular formula and is known for its applications in pharmaceutical research.
The compound is sourced from various chemical suppliers and research institutions, with a notable presence in databases such as PubChem and Sigma-Aldrich. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride, and it has a CAS number of 2200861-79-4. Its classification includes being a member of the azaspiro family, which are compounds featuring nitrogen in their spirocyclic structures.
The synthesis of 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride can be achieved through various methods, including:
The synthesis often involves multi-step processes that may include:
The molecular structure of 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride features a spirocyclic framework with two fused rings sharing a nitrogen atom. The presence of two fluorine atoms at the 3-position significantly influences its electronic properties and reactivity.
Key structural data includes:
The compound can undergo various chemical reactions, including:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yield and selectivity.
The mechanism of action for 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride in biological systems involves interaction with specific receptors or enzymes, potentially leading to modulation of various physiological processes. Its structural similarity to known pharmacophores suggests it may exhibit activity against targets involved in neurological or metabolic pathways.
Research indicates that compounds with similar structures often demonstrate significant binding affinities for neurotransmitter receptors, which could be explored further for therapeutic applications.
3,3-Difluoro-1-azaspiro[3.3]heptane hydrochloride is primarily utilized in medicinal chemistry research for:
3,3-Difluoro-1-azaspiro[3.3]heptane hydrochloride (CAS: 2200861-79-4) is a structurally refined organic compound belonging to the spirocyclic azetidine class. Its IUPAC name explicitly defines the core scaffold: a 1-azaspiro[3.3]heptane system featuring two fluorine atoms at the 3-position and a hydrochloride salt form [1] [2]. The "spiro[3.3]" designation indicates two three-membered rings (cyclobutanes) sharing a single quaternary carbon atom (the spiro center). The molecular formula is C₆H₁₀ClF₂N (MW: 169.6 g/mol), with the canonical SMILES FC1(F)CNC12CCC2 depicting the geminal difluoro substitution on one ring and the protonated tertiary nitrogen [1] [4]. Key structural attributes include:
Table 1: Structural Classification of Key Spirocyclic Scaffolds
Compound Type | Ring System | Shared Atom | Molecular Complexity | Example MW Range |
---|---|---|---|---|
1-Azaspiro[3.3]heptane | Cyclobutane + Cyclobutane | Spiro Carbon | High (3D-rich) | ~140-180 g/mol |
5-Azaspiro[2.4]heptane | Cyclopropane + Cyclobutane | Spiro Carbon | Moderate | ~150-170 g/mol |
6-Oxa-1-azaspiro[3.3]heptane | Cyclobutane + Oxetane | Spiro Carbon | High (O/N heteroatoms) | ~170 g/mol |
Data derived from structural comparisons across spirocyclic compounds in search results [3] [7].
Spirocyclic frameworks emerged as pivotal tools in medicinal chemistry due to their ability to address challenges in drug development. The 1-azaspiro[3.3]heptane core represents an evolution from simpler azetidines and spiropentanes, driven by the need for improved pharmacokinetics and target selectivity. Early spirocyclic research focused on natural products (e.g., alkaloids), but synthetic advances in the 2000s enabled efficient access to strained systems like azaspiro[3.3]heptanes [3]. The integration of azetidine rings (four-membered N-heterocycles) gained traction for their:
The 3,3-difluoro substitution in 1-azaspiro[3.3]heptane hydrochloride exemplifies strategic fluorination’s transformative impact. Key physicochemical and biological advantages include:
Table 2: Physicochemical Properties of 3,3-Difluoro-1-azaspiro[3.3]heptane Hydrochloride
Property | Value | Method/Description | Significance |
---|---|---|---|
Molecular Weight | 169.60 g/mol | Calculated | Ideal for fragment-based drug design |
LogP | 1.17 | Predicted (hydrochloride salt form) | Balanced lipophilicity for cell permeation |
Hydrogen Bond Acceptors | 1 (nitrogen) | Canonical SMILES: FC1(F)CNC12CCC2 | Directs target engagement |
Hydrogen Bond Donors | 1 (protonated amine) | InChI: InChI=1S/C6H9F2N.ClH/c7-6(8)4-9-5(6)2-1-3-5;/h9H,1-4H2;1H | Enhances solubility and salt formation |
Fsp³ | 1.0 | Fraction of sp³-hybridized carbons | High 3D character; improves developability |
Data compiled from chemical property listings [1] [3] [4].
The convergence of spirocyclic constraint, azetidine bioactivity, and fluorine effects positions this compound as a privileged building block in modern agrochemical and pharmaceutical synthesis. Its utility is underscored by commercial availability from specialized suppliers (e.g., Fluorochem, BLD Pharm) at ≥95% purity, catering to high-throughput medicinal chemistry workflows [1] [4] [8].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7